molecular formula C23H21ClN4O4S B14995107 N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B14995107
M. Wt: 485.0 g/mol
InChI Key: GSQROMJOZNHPJE-UHFFFAOYSA-N
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Description

N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a diketone, followed by the introduction of the 5-chloro-2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction. The final step involves the sulfonation of the quinoxaline derivative to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the quinoxaline core can interact with various molecular targets, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Sulfonamide derivatives: Compounds with the sulfonamide group are known for their antibacterial properties.

Uniqueness

N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is unique due to the combination of the quinoxaline core and the sulfonamide group, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21ClN4O4S

Molecular Weight

485.0 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H21ClN4O4S/c1-14-8-10-15(11-9-14)33(29,30)28-23-22(25-17-6-4-5-7-18(17)26-23)27-19-12-16(24)20(31-2)13-21(19)32-3/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

GSQROMJOZNHPJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4OC)OC)Cl

Origin of Product

United States

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